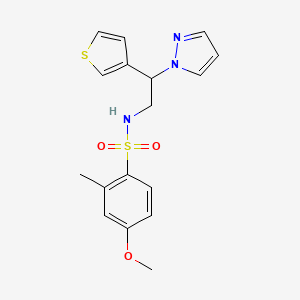

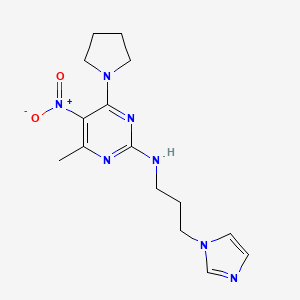

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The exploration of pyrazole derivatives, including those with difluoro functional groups, is a significant area of research due to their wide range of potential applications and biological activities. The synthesis and analysis of such compounds are crucial for developing new materials and pharmaceuticals.

Synthesis Analysis

The generation of structurally diverse libraries from pyrazole derivatives involves various types of alkylation and ring closure reactions. For example, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in different reactions illustrates the potential to create a variety of compounds, including those with difluoro groups, through strategic synthetic routes (Roman, 2013).

Molecular Structure Analysis

The analysis of molecular structure through spectroscopic and computational studies, such as FTIR, FT-Raman, and density functional theory, provides insight into the vibrational modes, molecular geometrical parameters, and noncovalent interactions. These studies are crucial for understanding the electronic structure and reactivity of pyrazole derivatives (Jayasudha et al., 2020).

Chemical Reactions and Properties

Research into the chemodivergent, multicomponent domino reactions in aqueous media highlights the capability to synthesize densely functionalized pyrazoles from simple starting materials, showcasing the versatility of reactions involving pyrazole derivatives (Prasanna et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives can be significantly influenced by their molecular structure, such as the presence of difluoro groups. Theoretical calculations and experimental analyses, including X-ray crystallography, help in the determination of these properties, aiding in the design of new compounds with desired physical characteristics.

Chemical Properties Analysis

The modification of biologically active compounds with fluorine-containing heterocycles, such as pyrazole derivatives, is a strategy to explore their chemical properties. Studies on reactions leading to fluorine-containing heterocyclic compounds provide insights into the chemical behavior and potential applications of these modified molecules (Sokolov & Aksinenko, 2012).

科学的研究の応用

Facile Synthesis in Superbasic Medium

- Flexible ligands like bis(pyrazol-1-yl)alkanes were prepared using pyrazoles and 1,3-dibromopropane in a superbasic medium. This synthesis method could be relevant for producing compounds related to 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Potapov et al., 2007).

Generation of Structurally Diverse Library

- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a library of structurally diverse compounds, indicating potential for similar utilization of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Roman, 2013).

Synthesis and Characterization of Pyrazole Derivatives

- Hydroxymethyl pyrazole derivatives reacted with primary amines to yield compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. These derivatives have potential applications in antitumor, antifungal, and antibacterial pharmacology (Titi et al., 2020).

Insecticidal Activity

- Pyrazole-5-carboxamide derivatives showed insecticidal activity against lepidopterous pests, suggesting the possibility of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride in similar applications (Ni Jue-ping, 2011).

Antimicrobial Applications

- Compounds like difluoromethylated pyrazol-4-yl derivatives displayed in vitro antibacterial and antifungal activities, indicating similar potential for 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Chundawat et al., 2016).

Coordination Complexes with Antibacterial and Antifungal Properties

- Pyrazole ligands were used to create coordination complexes with notable antibacterial and antifungal properties, suggesting similar potential for the subject compound (Draoui et al., 2022).

SNAr Reaction Selectivity

- The selectivity in SNAr reactions involving pyrazole amines can be enhanced in the presence of certain bases, relevant for synthesizing targeted derivatives of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Chan et al., 2010).

Application in Polymerization Processes

- Cobalt(II), zinc(II), and cadmium(II) complexes with pyrazole-based ligands were effective in polymerizing methyl methacrylate, suggesting a role for similar ligands derived from 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Shin et al., 2016).

特性

IUPAC Name |

3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYBFCWOATROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)

![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)